An In-depth Technical Guide to 3-Methoxy-1,2,4-thiadiazol-5-amine
An In-depth Technical Guide to 3-Methoxy-1,2,4-thiadiazol-5-amine
This technical guide provides a comprehensive overview of the core basic properties of 3-Methoxy-1,2,4-thiadiazol-5-amine, tailored for researchers, scientists, and drug development professionals. The document collates available data on its physicochemical properties, synthesis, and potential biological significance, while also highlighting areas where experimental data is currently limited.
Core Physicochemical Properties
3-Methoxy-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a thiadiazole ring, which is a common scaffold in medicinal chemistry. The presence of both an amine and a methoxy group suggests its potential for various chemical modifications and biological interactions.
Below is a summary of its known and predicted physicochemical properties. It is important to note that some of the data, such as the melting and boiling points, are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃OS | [1] |
| Molecular Weight | 131.153 g/mol | [1] |
| CAS Number | 363179-65-1, 98022-43-6 | [1] |
| Predicted Melting Point | 149-151°C | N/A |
| Predicted Boiling Point | 254.0 ± 23.0 °C | N/A |
| InChI Key | OJCCUUWVUOCZAA-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC1=NSC(N)=N1 | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The synthesis of 5-amino-1,2,4-thiadiazoles often involves the cyclization of a suitable precursor. A potential method could involve the reaction of a biguanide derivative with a thiophile. A generalized workflow for such a synthesis is depicted below.
Documented Experimental Protocol: Reaction with Phenyl Chloroformate
A patent describes the reaction of 3-Methoxy-1,2,4-thiadiazol-5-amine with phenyl chloroformate to produce phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate. This reaction is a key step in the synthesis of a Janus kinase (JAK) inhibitor.[3][4]
Experimental Details:
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Reactants:
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Procedure:
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Dissolve 3-Methoxy-1,2,4-thiadiazol-5-amine and phenyl chloroformate in dichloromethane.[4]
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Add triethylamine dropwise to the solution.[4]
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Allow the reaction to proceed for 16 hours.[4]
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Dilute the reaction mixture with water (30 mL).[4]
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Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 20 mL).[4]
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Combine the organic phases, dry over anhydrous sodium sulfate, and filter.[4]
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Concentrate the filtrate under reduced pressure to obtain the crude product.[4]
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Purify the residue by silica gel column chromatography to yield phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate as a white solid (200 mg, 20.8% yield).[4]
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Product Characterization: Mass spectrometry (ESI) showed a molecular ion peak at m/z 252.0 [M+H]⁺.[4]
Spectral Data
Experimental spectral data (NMR, IR, Mass Spectrometry) for 3-Methoxy-1,2,4-thiadiazol-5-amine are not available in the searched literature. However, the expected spectral characteristics can be inferred from its structure.
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¹H NMR: Protons of the methoxy group would likely appear as a singlet, and the protons of the amine group would also be expected to produce a singlet. The chemical shifts would be influenced by the heterocyclic ring.
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¹³C NMR: Resonances for the three carbon atoms in the molecule would be expected, with the carbon of the methoxy group appearing at a characteristic chemical shift.
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IR Spectroscopy: The spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-O stretching of the methoxy group.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (131.15 g/mol ) would be expected.
Biological Activity and Signaling Pathways
The specific biological activities and the role of 3-Methoxy-1,2,4-thiadiazol-5-amine in signaling pathways are not well-documented. However, the broader class of thiadiazole derivatives is known to exhibit a wide range of pharmacological effects.
Thiadiazoles are recognized as a "pharmacologically significant scaffold".[5] Derivatives of 1,3,4-thiadiazole, a related isomer, have demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[5][6] The thiadiazole nucleus is a component of various drugs.[5]
Given that 3-Methoxy-1,2,4-thiadiazol-5-amine is used in the synthesis of a Janus kinase (JAK) inhibitor, it is plausible that this scaffold contributes to the interaction with the kinase.[3] JAK kinases are critical components of signaling pathways that regulate immune responses and cell growth.[7] Inhibition of these pathways is a therapeutic strategy for autoimmune diseases and certain cancers.[7]
A generalized signaling pathway involving JAK kinases, which could be a potential target for compounds derived from 3-Methoxy-1,2,4-thiadiazol-5-amine, is illustrated below.
Conclusion
3-Methoxy-1,2,4-thiadiazol-5-amine is a heterocyclic compound with potential applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules such as kinase inhibitors. While its fundamental physicochemical properties are partially characterized, there is a notable lack of detailed experimental data in the public domain regarding its synthesis, spectral characterization, and specific biological functions. The information presented in this guide, compiled from available literature and patent databases, serves as a foundational resource for researchers and professionals in drug development. Further experimental investigation is warranted to fully elucidate the properties and potential of this compound.
References
- 1. CAS No.363179-65-1,3-AMINO-5-METHOXY-1,2,4-THIADIAZOLE Suppliers [lookchem.com]
- 2. 5-Amino-3-methoxy-1,2,4-thiadiazole | 98022-43-6 [sigmaaldrich.com]
- 3. US9422300B2 - Bisulfate of janus kinase (JAK) inhibitor and preparation method therefor - Google Patents [patents.google.com]
- 4. WO2014194741A1 - Bisulfate of janus kinase (jak) inhibitor and preparation method therefor - Google Patents [patents.google.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2013091539A1 - Pyrrole six-membered heteroaryl ring derivative, preparation method therefor, and medicinal uses thereof - Google Patents [patents.google.com]


